molecular formula C10H11ClO3 B1358697 2-Chloro-4-isopropoxybenzoic Acid CAS No. 334018-32-5

2-Chloro-4-isopropoxybenzoic Acid

Cat. No.: B1358697
CAS No.: 334018-32-5
M. Wt: 214.64 g/mol
InChI Key: ACGZKCQTHXAZOX-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an isopropoxy group at the 4-position of the aromatic ring. This compound is primarily utilized in industrial and scientific research contexts, including synthetic chemistry and materials science, where it serves as an intermediate or precursor for more complex molecules .

Properties

IUPAC Name

2-chloro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZKCQTHXAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-isopropoxybenzoic acid typically involves the chlorination of 4-isopropoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation: Products include quinones.

    Esterification: Products are esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Chloro-4-isopropoxybenzoic acid lies in its role as a pharmaceutical intermediate. It has been studied for its potential as an active pharmaceutical ingredient (API) in various therapeutic formulations.

Case Study: Inhibition of c-Myc Protein

Research has demonstrated that derivatives of this compound can effectively inhibit the c-Myc protein, a well-known oncoprotein involved in cancer progression. The ability to disrupt c-Myc-Max protein interactions has been explored as a novel approach for cancer treatment.

Table 1: Inhibition Potency of Derivatives

Compound CodeInhibition (IC50, µM)
4aa20.2 ± 1.3
4da11.6 ± 2.3
4ca43.0 ± 1.7

These results indicate promising activity against c-Myc, suggesting that further research into this compound could lead to new anti-cancer therapies .

Agricultural Applications

Beyond pharmaceuticals, this compound may also find applications in agriculture as a herbicide or plant growth regulator due to its ability to modulate plant hormone activity.

Case Study: Herbicidal Activity

Studies have indicated that compounds with similar structures exhibit herbicidal properties by interfering with plant growth pathways. The application of such compounds can lead to effective weed management strategies in crop production.

Material Science Applications

In addition to biological applications, the compound has potential uses in material science, particularly in the development of polymers and coatings that require specific chemical properties for enhanced durability and performance.

Mechanism of Action

The mechanism of action of 2-chloro-4-isopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the isopropoxy group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The chloro-isopropoxy groups in the target compound enhance steric bulk and electron-withdrawing character compared to caffeic acid’s hydroxyl groups, which promote hydrogen bonding and redox activity.
  • Applications : Caffeic acid is widely used in pharmacological and nutraceutical research due to its natural antioxidant properties, whereas this compound is niche, focusing on synthetic chemistry .

Chlorophenoxy Propionic Acid Derivatives

Compound Structure Functional Groups Hazards/Precautions
2-(2,4-Dichlorophenoxy)propionic Acid 2,4-Cl, propionic acid chain Phenoxy, carboxylic acid Medical monitoring required for overexposure
2-(4-Chloro-2-methylphenoxy)propionic Acid 4-Cl, 2-Me, propionic acid chain Phenoxy, carboxylic acid Requires engineering controls and hygiene protocols

Key Differences :

  • Backbone Variation: The target compound’s benzoic acid backbone differs from the phenoxy-propionic acid chain in these derivatives, altering solubility and reactivity.
  • Safety Profiles: Chlorophenoxy propionic acids necessitate stringent exposure controls, while safety data for this compound remain unspecified in the literature .

Research Methodologies and Tools

For example:

  • ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry, aiding in steric analysis of substituents .

Biological Activity

2-Chloro-4-isopropoxybenzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a chlorine atom at the second position and an isopropoxy group at the fourth position. Its molecular formula is C12H13ClO3, and it has a molecular weight of approximately 242.68 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research suggests that compounds with similar structures often exhibit enzyme inhibition properties, which can be crucial for drug development. The mechanism of action typically involves binding to active or allosteric sites on proteins, leading to modulation of various biological pathways.

Antimicrobial Properties

Studies have indicated that this compound may possess antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research into similar benzoic acid derivatives has highlighted their potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response, presenting opportunities for therapeutic applications in conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Inhibition Studies : A focused library of derivatives was screened for their ability to disrupt protein-protein interactions critical in oncogenesis, specifically targeting the c-Myc-Max complex. Compounds similar to this compound demonstrated varying degrees of inhibition, indicating that structural modifications can enhance biological activity .
  • Pharmacokinetic Profiles : Recent studies have characterized the pharmacokinetic parameters of related compounds, demonstrating that they exhibit favorable absorption and distribution characteristics. For instance, the maximum concentration in blood plasma (C_max) and elimination rates were assessed, providing insights into their potential therapeutic windows .
  • Analgesic Activity : In analgesic assays using animal models, derivatives showed promise in reducing pain responses induced by chemical stimuli, suggesting that this compound may have applications as an analgesic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Chloro-2-isopropoxybenzoic AcidChlorine at the fifth positionDifferent substitution pattern affects reactivity
3-Chloro-4-isopropoxybenzoic AcidChlorine at the third positionSimilar applications but distinct properties
2-BromobenzaldehydeBromine instead of chlorineDifferent halogen affects reactivity

This table illustrates how structural variations can influence the biological activities of compounds within this chemical class.

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